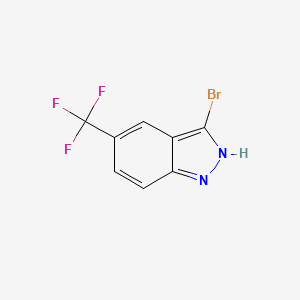

3-Bromo-5-(trifluoromethyl)-1H-indazole

Übersicht

Beschreibung

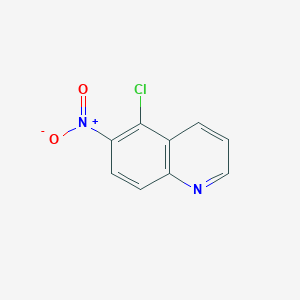

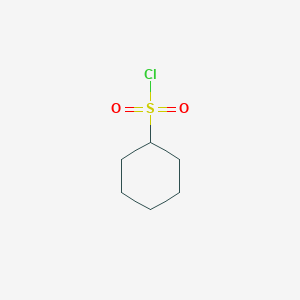

3-Bromo-5-(trifluoromethyl)-1H-indazole, also known as 3-Br-5-TFM-1H-indazole, is a synthetic compound with a wide range of applications in research and development. It is a heterocyclic compound containing an indazole ring with a bromo substituent at the 3-position and a trifluoromethyl group at the 5-position. This compound has been studied extensively due to its unique properties, which include high solubility in water, low toxicity, and strong stability. It has been used in a variety of scientific research applications, including drug discovery, organic synthesis, and medical diagnostics.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Supramolecular Interactions

- Fluorinated Indazoles' Supramolecular Structure : A study on NH-indazoles, including 3-trifluoromethyl and 3-trifluoromethyl-4,5,6,7-tetrafluoroindazoles, revealed insights into their crystal structure and supramolecular interactions. These compounds demonstrated unique crystallization behaviors, forming helices and catemers, attributed to hydrogen bonds and aromatic interactions. This research helps understand the structural basis for the properties and reactivity of fluorinated indazoles (Teichert et al., 2007).

Synthetic Approaches and Functionalization

- Cross-Coupling Reactions : Research on 5-bromo-3-iodoindazoles has demonstrated their utility in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions. These methodologies facilitate the synthesis of a wide range of functionalized indazoles, highlighting the versatility of bromo-indazoles as intermediates in organic synthesis (Witulski et al., 2005).

- IKK2 Inhibitors Synthesis : An efficient synthesis approach for 3,5,7-trisubstituted 1H-indazoles was developed, showcasing a scalable method to produce potent IKK2 inhibitors. This research underscores the importance of 3,5,7-trisubstituted 1H-indazoles in medicinal chemistry and drug development (Lin et al., 2008).

Biological Activity and Applications

- Antifungal Agents : A series of indazole-linked triazoles were synthesized and evaluated for their antifungal properties. One compound, in particular, showed significant activity against various fungal species, highlighting the potential of bromo-indazole derivatives in developing new antifungal therapies (Park et al., 2007).

- α-Glucosidase Inhibition and Antioxidant Activity : The synthesis and evaluation of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant inhibitory effects against α-glucosidase and potential antioxidant activities. This suggests their utility in managing diabetes and oxidative stress-related conditions (Mphahlele et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds like 3-bromo-5-(trifluoromethyl)pyridine and 3-Bromo-5-(trifluoromethyl)benzaldehyde are used as building blocks in chemical synthesis, suggesting that the compound could interact with a variety of molecular targets depending on the context of its use.

Mode of Action

Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, potentially influencing its interactions with hydrophobic pockets in proteins .

Pharmacokinetics

The compound’s lipophilic trifluoromethyl group could potentially enhance its absorption and distribution within the body .

Action Environment

The action environment of 3-Bromo-5-(trifluoromethyl)-1H-indazole could be influenced by various factors, including temperature, pH, and the presence of other molecules. For instance, the compound is recommended to be stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation.

Eigenschaften

IUPAC Name |

3-bromo-5-(trifluoromethyl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-7-5-3-4(8(10,11)12)1-2-6(5)13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWMXXMBNBUURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650457 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(trifluoromethyl)-1H-indazole | |

CAS RN |

1086378-32-6 | |

| Record name | 3-Bromo-5-(trifluoromethyl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[2-(Diethylamino)ethoxy]phenyl}methanamine](/img/structure/B1346345.png)

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)